4-Butylaniline

Catalog No.
S748782
CAS No.
104-13-2
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butylaniline

CAS Number

104-13-2

Product Name

4-Butylaniline

IUPAC Name

4-butylaniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3

InChI Key

OGIQUQKNJJTLSZ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N

Canonical SMILES

CCCCC1=CC=C(C=C1)N

Organic Synthesis

  • Intermediate in the production of other chemicals: 4-Butylaniline can serve as a starting material for the synthesis of various other aromatic compounds through a variety of chemical reactions. For example, it can be used to produce N-butylated derivatives of other aromatic molecules, which can have unique properties compared to the parent compounds.

Material Science

  • Development of functional polymers: 4-Butylaniline can be incorporated into the structure of certain polymers, potentially influencing their properties like conductivity, thermal stability, and self-assembly behavior. Research is ongoing to explore its potential in this area.

Pharmaceutical Research

  • Synthesis of bioactive molecules: 4-Butylaniline can be a building block for the synthesis of molecules with potential pharmaceutical applications. This includes the development of new drugs or the modification of existing ones to improve their efficacy or target specific biological processes [].

4-Butylaniline, with the chemical formula C₁₀H₁₅N and CAS number 104-13-2, is an organic compound characterized by its clear to pale yellow liquid appearance and faint amine odor. It has a molecular weight of 149.23 g/mol and is known for its role as an intermediate in various chemical syntheses, particularly in the production of dyes and pharmaceuticals .

4-Butylaniline is a suspected human carcinogen based on animal studies []. It is also a moderate skin, eye, and respiratory irritant [].

  • Toxicity:

    • LD50 (oral, rat): 930 mg/kg []
    • LD50 (dermal, rabbit): >2000 mg/kg []
  • Flammability

    Flammable liquid with a flash point of 93 °C []

  • Reactivity

    May react with strong oxidizing agents []

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling 4-Butylaniline [].
  • Work in a well-ventilated area [].
  • Avoid contact with skin, eyes, and clothing [].
  • Wash hands thoroughly after handling [].
Due to its amine functional group. Key reactions include:

  • Electrophilic Aromatic Substitution: The amine group can activate the aromatic ring, making it more susceptible to electrophilic attack.
  • N-Alkylation: 4-Butylaniline can react with alkyl halides to form N-alkyl derivatives.
  • Oxidation: Under certain conditions, the amine group can be oxidized to form nitro or other functional groups.

These reactions highlight the compound's versatility in organic synthesis, particularly in creating more complex molecules .

Several methods exist for synthesizing 4-butylaniline:

  • From Butylbenzene: This involves the nitration of butylbenzene followed by reduction.
  • Using 1-(4-Butylphenyl)ethanol: A common method includes the C-C amination of secondary alcohols using sodium azide and trifluoroacetic acid under specific conditions .
  • Direct Amination: Another route involves the direct amination of butylbenzene derivatives.

These methods vary in yield and complexity, with some yielding up to 70% efficiency under optimized conditions .

4-Butylaniline is primarily used in:

  • Dye Manufacturing: It serves as an intermediate in synthesizing various dyes.
  • Pharmaceuticals: Its derivatives may be utilized in drug formulations.
  • Chemical Research: Used as a reagent in organic synthesis and material science applications.

The compound's versatility makes it valuable across multiple industries .

Several compounds share structural similarities with 4-butylaniline. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
AnilineC₆H₅NH₂Basic aromatic amine; widely studied for biological activity.
ButylamineC₄H₉NAliphatic amine; used in various industrial applications.
N-Methyl-4-butylanilineC₁₁H₁₅NMethyl derivative; exhibits different solubility properties.

Uniqueness of 4-Butylaniline

What sets 4-butylaniline apart is its specific butyl substitution on the aromatic ring, which influences its solubility and reactivity compared to other anilines and aliphatic amines. This unique structure allows it to serve specialized roles in synthetic chemistry and material science applications .

Catalytic Alkylation Techniques for Selective Para-Substitution

The selective para-alkylation of aniline to produce 4-butylaniline represents a significant challenge in synthetic organic chemistry. Traditional Friedel-Crafts alkylation often produces a mixture of ortho, meta, and para isomers, necessitating the development of highly selective catalytic systems for para-position targeting.

Recent advancements in hexafluoroisopropanol (HFIP)-promoted alkylation have shown remarkable success in achieving para-selectivity. Research has demonstrated that HFIP acts as a weak Lewis acid that activates haloalkanes while simultaneously coordinating with arenes through hydrogen bonding. This coordination increases the steric hindrance around the coordinated functional group, thereby promoting highly selective para-alkylation. The mechanism involves:

  • Activation of the butyl halide by HFIP through Lewis acid interactions
  • Formation of a transition state where HFIP coordinates with the amino group of aniline
  • Nucleophilic attack by the para-position of aniline on the activated butyl group
  • Elimination of the leaving group to form the para-substituted product

Acid-modified graphitic carbon nitride has emerged as another effective catalyst for the synthesis of p-n-butylaniline. This heterogeneous catalytic system demonstrates good catalytic activity and can be easily recovered and reused, making it environmentally friendly and economically viable. The preparation process typically involves:

1. Addition of aniline, n-butanol, and the catalyst in a weight ratio of 1:(0.8-1.1):(0.4-0.85)2. Condensation reaction at 220-240°C under 2-5.0 MPa pressure for 6-24 hours3. Removal of reaction-generated water from the system4. Alkaline hydrolysis using 5-15% sodium hydroxide solution for 2-10 hours5. Oil-water separation to obtain the crude product6. Reduced pressure rectification to obtain pure p-n-butylaniline

The effect of alkaline hydrolysis time is critical in this process. Insufficient hydrolysis time leads to incomplete conversion, while excessive hydrolysis can cause product oxidation and resinification, adversely affecting the yield of p-n-butylaniline.

Table 1: Comparison of Catalytic Systems for Para-Selective Alkylation of Aniline

Catalytic SystemReaction ConditionsPara-SelectivityYield (%)ReusabilityReference
HFIP-promotedRoom temperature, tertiary alkyl bromidesHighModerate to excellentLimited
Acid-modified graphitic carbon nitride220-240°C, 2-5.0 MPa, 6-24hHigh70-80Good
Transition metal catalysts (Ru, Pt, Rh, Ir, Pd)Varies with metalCatalyst-controlled60-90Moderate
Lewis acid (AlCl₃)Low temperature, inert atmosphereModerate65-75Poor

Transition metal catalysts based on ruthenium, platinum, rhodium, iridium, and palladium offer a complementary approach to traditional Friedel-Crafts alkylation. These catalysts operate through olefin insertion into metal-aryl bonds formed by arene C-H activation. The selectivity in these systems is controlled by the catalyst properties rather than by carbocation intermediates, facilitating anti-Markovnikov products and complementary ortho/meta/para selectivity compared to Friedel-Crafts processes.

Microwave-Assisted Synthesis Protocols in Liquid Crystalline Media

Microwave-assisted synthesis represents an innovative approach for preparing 4-butylaniline derivatives with enhanced efficiency and selectivity. Studies using in situ microwave irradiation nuclear magnetic resonance (NMR) spectroscopy have revealed unique insights into the behavior of related compounds such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA) in liquid crystalline and isotropic phases.

When MBBA in its liquid crystalline state is subjected to microwave irradiation at 130 W for 90 seconds while maintaining an instrument temperature of 20°C, a small amount of isotropic phase is generated within the bulk liquid crystal. This phenomenon occurs despite the sample temperature being estimated at only 35°C based on NMR linewidth analysis, well below the normal phase transition temperature (Tc) of 41°C. This observation provides compelling evidence for non-equilibrium local heating induced by microwave irradiation.

The microwave heating effect becomes even more pronounced in the isotropic phase. Application of microwave irradiation at 195 W for 5 minutes to isotropic MBBA while maintaining an instrument temperature of 50°C raises the sample temperature to approximately 160°C. Interestingly, temperature-dependent chemical shift measurements reveal that different protons within the molecule indicate significantly different temperatures, suggesting that microwave heating can polarize specific regions of the molecule.

These findings have important implications for the synthesis of 4-butylaniline and its derivatives:

  • Microwave irradiation can create localized "hot spots" that enable reactions to proceed under milder bulk conditions
  • Selective heating of specific functional groups may enhance regioselectivity in substitution reactions
  • Phase transitions induced by microwave irradiation may alter reaction pathways and product distributions
  • Reaction times can be significantly reduced compared to conventional heating methods

Table 2: Microwave Irradiation Effects on MBBA in Different Phases

PhaseInstrument Temperature (°C)Microwave Power (W)Irradiation Time (s)Observed EffectsSample Temperature (°C)
Liquid Crystalline2013090Partial transition to isotropic phase35
Isotropic50195300Significant heating, differential proton temperatures160

The application of these microwave-assisted techniques to 4-butylaniline synthesis could potentially overcome traditional limitations in regioselectivity and reaction efficiency. The non-equilibrium conditions created by microwave irradiation may enable novel reaction pathways that are not accessible through conventional heating methods.

Interfacial Polymerization Approaches for Molecular Imprinting

Interfacial polymerization represents a sophisticated approach for creating functional materials based on 4-butylaniline and related compounds. This technique involves the polymerization of monomers at the interface between two immiscible liquids, resulting in the formation of a polymer membrane with unique properties.

Studies on the interfacial polymerization of aniline have demonstrated that when the reaction occurs at the liquid-liquid interface of two immiscible solvents, an electroactive polymer membrane forms that exhibits redox behavior similar to conventionally electrodeposited polyaniline. This approach capitalizes on the high local concentration of reactants at the interface, ensuring that polymerization occurs preferentially at this single immiscible electrolyte interface rather than dispersing into the oxidizing solution.

Electron microscopy reveals that the morphology of polyaniline (PANI) produced through interfacial polymerization differs significantly from that obtained through conventional methods. The resulting macrostructure appears as a network of randomly oriented tubular forms, with small nucleation clusters visible on the surface of the existing polymer macrostructure under higher magnification. In contrast, normal chemical preparation of polyaniline produces a fibrous surface similar to that observed following electrodeposition.

The principles of interfacial polymerization can be applied to 4-butylaniline to create molecularly imprinted polymers (MIPs) with specific recognition capabilities. The process typically involves:

  • Dissolution of 4-butylaniline in an organic solvent
  • Preparation of an oxidizing solution in an immiscible aqueous phase
  • Careful layering of the two solutions to create a stable interface
  • Polymerization occurring specifically at the interface, forming a membrane
  • Extraction of the template to create recognition sites within the polymer network

When subjected to potentiostatic cycling, the interfacially polymerized materials exhibit reversible redox behavior, with reduction peaks observed near 100 mV and corresponding oxidation peaks centered around 400 mV. This electrochemical activity makes these materials potentially useful for sensing and separation applications.

The unique properties of interfacially polymerized 4-butylaniline derivatives make them particularly suitable for molecular imprinting applications, where the polymer network is formed in the presence of a template molecule to create specific recognition sites. Upon removal of the template, the polymer retains a "memory" of the template's shape, size, and functional group orientation, enabling selective binding of the target molecule in complex mixtures.

Green Chemistry Innovations in Solvent-Free Alkylation

The principles of green chemistry have inspired significant innovations in the synthesis of 4-butylaniline, particularly through the development of solvent-free alkylation methodologies. These approaches minimize waste generation, reduce energy consumption, and eliminate hazardous solvents, aligning with the goals of sustainable chemistry.

One notable advancement involves the use of half-sandwich ruthenium(II) arene complexes bearing benzimidazole ligands for the N-alkylation reaction of aniline with alcohols in a solvent-free medium. These catalytic systems have demonstrated excellent efficiency and selectivity under environmentally benign conditions. The reaction proceeds through a borrowing hydrogen mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the alkylated product.

Tungsten-catalyzed direct N-alkylation of amines with alcohols represents another promising green chemistry approach. Mechanistic studies involving control experiments and density functional theory (DFT) calculations have elucidated a plausible direct outer-sphere mechanism for this transformation:

  • The precatalyst reacts with alcohol in the presence of a base to form an alkoxy complex
  • The active species undergoes outer-sphere hydride elimination to release aldehyde
  • A base-mediated coupled reaction between the aldehyde and amine produces an imine intermediate
  • The highly active tungsten-hydride then reduces the imine to form an amido complex
  • Protonation by alcohol releases the N-alkylated product and regenerates the catalyst

Mercury poisoning experiments conducted with elemental mercury added to the reactions showed no retardation compared to reactions without mercury, indicating that the catalytic reaction is homogeneous in nature.

Table 3: Green Chemistry Approaches for 4-Butylaniline Synthesis

Catalytic SystemReaction ConditionsSolventYield (%)AdvantagesLimitations
Ru(II) arene complexes with benzimidazole ligandsSolvent-freeNoneHighSelective, environmentally benignRequires expensive catalyst
Tungsten-based catalystsBorrowing hydrogen/hydrogen autotransferMinimal97High yield, atom economyComplex catalyst preparation
Acid-Modified Graphitic Carbon NitrideSolvent-free condensationNone70-80Heterogeneous, reusable catalystHigh temperature and pressure required
CPIP catalyst for nitro reductionH₂, ethanol, 25-30°C, 6hEthanol97Mild conditions, high yieldRequires handling of hydrogen gas

Recent innovations in the direct N-alkylation of aniline with butanol have focused on catalyst development and optimization of reaction conditions. The use of base catalysts in solvent-free conditions has shown particular promise, with reactions proceeding efficiently at moderate temperatures and pressures. The elimination of solvents not only reduces waste but also simplifies product isolation and purification, further enhancing the sustainability of the process.

Hydrogenation of nitro aryl compounds represents another green approach to synthesizing 4-butylaniline. A general procedure involves stirring the nitro aryl compound in the presence of CPIP (50 mg) under hydrogen atmosphere in ethanol for 6 hours, resulting in yields as high as 97%. This method offers the advantages of mild conditions, high efficiency, and minimal waste generation.

XLogP3

3

Boiling Point

261.0 °C

LogP

3.05 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (86.67%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (84.44%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

104-13-2

Wikipedia

4-Butylaniline

General Manufacturing Information

Benzenamine, 4-butyl-: ACTIVE

Dates

Modify: 2023-08-15
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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